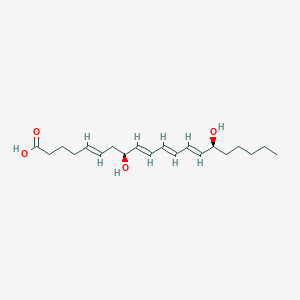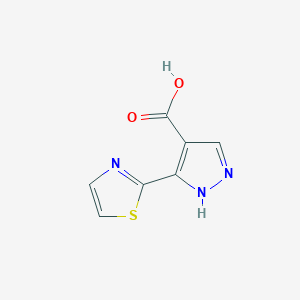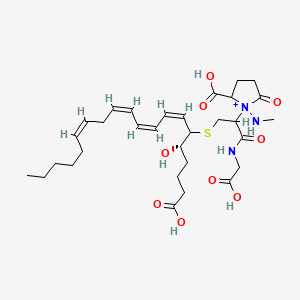
8(S),15(S)-DiHETE (Z, E, Z, E)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8(S),15(S)-DiHETE (Z, E, Z, E) is a specialized lipid mediator derived from arachidonic acid. It belongs to the family of hydroxyeicosatetraenoic acids (HETEs), which are known for their roles in various biological processes, including inflammation and immune responses. The compound is characterized by its specific stereochemistry and geometric isomerism, which are crucial for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8(S),15(S)-DiHETE (Z, E, Z, E) typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce oxygen into specific positions of the arachidonic acid molecule. The reaction conditions often include a buffered aqueous environment at physiological pH and temperature to mimic natural enzymatic processes.
Industrial Production Methods
Industrial production of 8(S),15(S)-DiHETE (Z, E, Z, E) may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms can be cultured in large bioreactors under controlled conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8(S),15(S)-DiHETE (Z, E, Z, E) can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex lipid mediators.
Reduction: Reduction reactions can convert the hydroxyl groups to corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of base catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various epoxides and peroxides, while reduction typically yields alcohols.
Wissenschaftliche Forschungsanwendungen
8(S),15(S)-DiHETE (Z, E, Z, E) has several applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and the mechanisms of enzyme catalysis.
Biology: The compound is studied for its role in cell signaling and regulation of inflammatory responses.
Medicine: Research focuses on its potential therapeutic effects in inflammatory diseases, such as asthma and arthritis.
Industry: It is used in the development of anti-inflammatory drugs and as a biomarker for oxidative stress.
Wirkmechanismus
The biological effects of 8(S),15(S)-DiHETE (Z, E, Z, E) are mediated through its interaction with specific receptors on cell surfaces. These receptors, often G-protein coupled receptors (GPCRs), initiate signaling cascades that regulate various cellular functions. The compound can modulate the activity of enzymes involved in the production of other lipid mediators, thereby influencing inflammatory and immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5(S),12(S)-DiHETE: Another hydroxyeicosatetraenoic acid with similar biological functions but different stereochemistry.
9(S),11(S)-DiHETE: Known for its role in platelet aggregation and vascular functions.
12(S)-HETE: A monohydroxy derivative with potent pro-inflammatory effects.
Uniqueness
8(S),15(S)-DiHETE (Z, E, Z, E) is unique due to its specific stereochemistry and the positions of its hydroxyl groups, which confer distinct biological activities. Its ability to modulate multiple signaling pathways makes it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C20H32O4 |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(5E,8S,9E,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6+,14-9+,15-10+/t18-,19+/m0/s1 |
InChI-Schlüssel |
NNPWRKSGORGTIM-YRAAGGQXSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/C=C/C=C/[C@H](C/C=C/CCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphonic acid, P-[[(1S)-1-[(4-amino-2-oxo-1(2H)-pyrimidinyl)methyl]-2-(triphenylmethoxy)ethoxy]methyl]-, mono[3-(hexadecyloxy)propyl] ester](/img/structure/B15132229.png)

![[(1R,3aR,4S,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-(oxan-2-yloxy)hept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B15132246.png)
![N-(4-oxo-1-pyrimidin-5-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B15132248.png)

![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)-](/img/structure/B15132276.png)

![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)
![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)
![(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)


![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)
